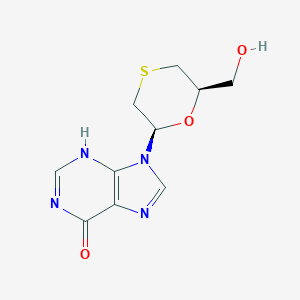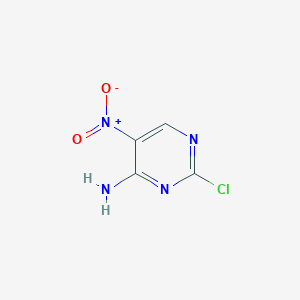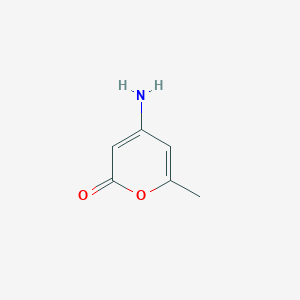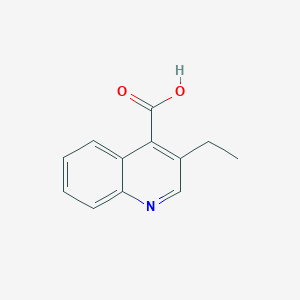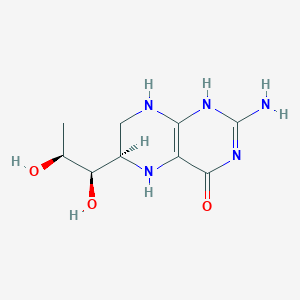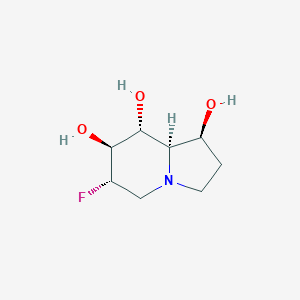
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a derivative of indolizidine, a natural alkaloid found in various plant species.
Wirkmechanismus
The mechanism of action of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has several biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines, which are known to play a role in the development of various diseases. Additionally, it has also been found to increase the production of certain antioxidants, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- in lab experiments is its high purity and stability, which makes it easier to work with. Additionally, its potential applications in various fields make it a promising compound for further research. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further research can be conducted to better understand the compound's mechanism of action and its potential applications in various fields. Finally, studies can be conducted to determine the compound's safety and efficacy in human trials, which can pave the way for its use in medicine.
Synthesemethoden
The synthesis of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- can be achieved through several methods, including chemical and enzymatic synthesis. The chemical synthesis involves the reaction of indolizidine with fluorine, followed by hydrogenation to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between indolizidine and fluorine.
Wissenschaftliche Forschungsanwendungen
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
131635-62-6 |
|---|---|
Produktname |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Molekularformel |
C8H14FNO3 |
Molekulargewicht |
191.2 g/mol |
IUPAC-Name |
(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol |
InChI |
InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
JOYRDAUHIQFEBO-TVNFTVLESA-N |
Isomerische SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)F |
Kanonische SMILES |
C1CN2CC(C(C(C2C1O)O)O)F |
Synonyme |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



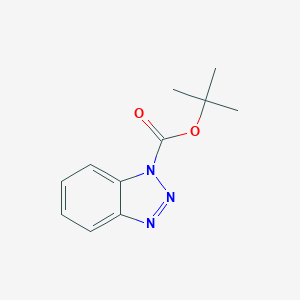
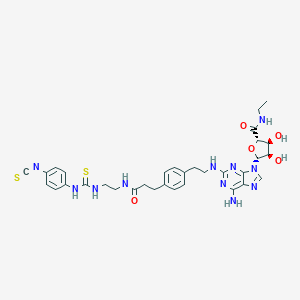
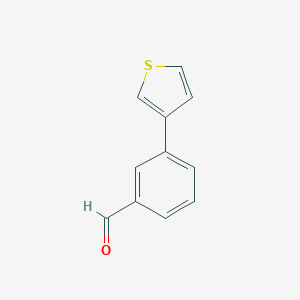
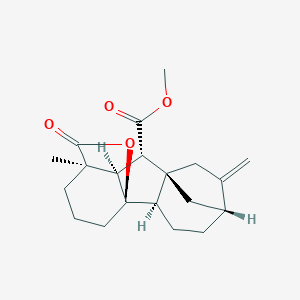
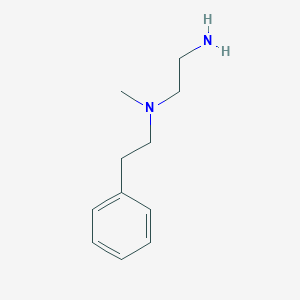
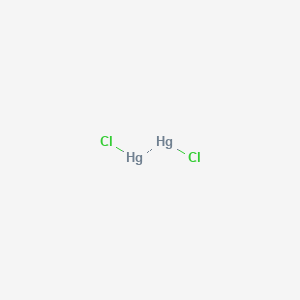
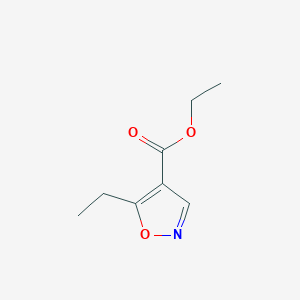
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
